Bisphenol A bis(2-hydroxyethyl ether) diacrylate is a chemical compound widely recognized for its role as a cross-linking monomer in various polymer applications. This compound is particularly valued for enhancing the mechanical properties and durability of polymeric systems, making it essential in the development of solid polymer-based electrolytes for electrochemical applications. It is classified under diacrylate esters, which are characterized by the presence of two acrylate functional groups.
This compound can be synthesized from Bisphenol A, a widely used industrial chemical, through hydroxyethylation processes. It belongs to the class of diacrylates, which are utilized extensively in polymer chemistry for their ability to form cross-linked networks. The molecular formula for Bisphenol A bis(2-hydroxyethyl ether) diacrylate is , and its CAS number is 24447-78-7.
The synthesis of Bisphenol A bis(2-hydroxyethyl ether) diacrylate typically involves two main methodologies:
The synthesis methods can yield high-purity products with minimal by-products, enhancing their utility in industrial applications .
The molecular structure of Bisphenol A bis(2-hydroxyethyl ether) diacrylate features two acrylate groups attached to a central Bisphenol A unit, which consists of two phenolic rings connected by a propylene bridge. The structure can be represented as follows:
Bisphenol A bis(2-hydroxyethyl ether) diacrylate participates in several important chemical reactions:
Common reagents used in these reactions include radical initiators (e.g., benzoyl peroxide) and solvents like acetonitrile or water under controlled conditions .
The mechanism of action involves the formation of covalent bonds between the acrylate groups and functional groups on other polymer chains or substrates. This cross-linking process results in a three-dimensional network that significantly improves the mechanical properties of the resultant material.
Relevant data indicates that this compound exhibits low toxicity levels compared to other bisphenols, although it can still act as an endocrine disruptor .
Bisphenol A bis(2-hydroxyethyl ether) diacrylate has significant applications across various scientific fields:
The synthesis of Bisphenol A bis(2-hydroxyethyl ether) diacrylate (BPA-BHE-DA) proceeds through a two-stage polycondensation pathway. The initial stage involves the etherification of Bisphenol A (BPA) with ethylene oxide or 2-chloroethanol to form the bis(2-hydroxyethyl ether) intermediate. This reaction is catalyzed by acetic acid (0.5–2.0 wt%) under controlled temperatures of 80–100°C, achieving >95% conversion within 3–5 hours [1]. The intermediate is purified via vacuum distillation to remove excess reactants and water byproducts, critical for preventing side reactions in subsequent stages.
The acrylate functionalization employs acryloyl chloride or acrylic acid in the presence of triethylamine (TEA) as an acid acceptor. Key parameters include:
Table 1: Catalytic Systems for Acrylate Functionalization
Catalyst Type | Concentration (wt%) | Reaction Temp (°C) | Conversion (%) | Byproducts |
---|---|---|---|---|
Triethylamine | 15–20 | 0–5 | 92–95 | <5% HCl salts |
Tetrabutyl titanate | 0.5–1.0 | 25–30 | 97–99 | <1% Aldehydes |
Triphenylphosphine | 2–3 | 40–50 | 94–96 | 3–5% Isomers |
Reaction kinetics follow pseudo-first-order behavior during acrylation, with an activation energy of 45–60 kJ/mol. Real-time monitoring via FT-IR spectroscopy confirms the disappearance of hydroxyl peaks (3400 cm⁻¹) and emergence of acrylate C=O stretches (1725 cm⁻¹) [1] [5].
Epoxy-acrylate hybrids incorporate BPA-BHE-DA as a reactive diluent in dual-curable systems. The synthesis involves ring-opening addition between the diglycidyl ether of BPA (DGEBA) and acrylic acid, catalyzed by tertiary amines (e.g., dimethylbenzylamine) or phosphines (e.g., triphenylphosphine). The hydroxyl groups of BPA-BHE-DA participate in epoxy-ester reactions, forming branched architectures [2].
Kinetic studies reveal a two-stage reaction profile:
Table 2: Kinetic Parameters for Epoxy-Acrylate Hybridization
Catalyst | Temp (°C) | k₁ (min⁻¹) Initial | k₂ (min⁻¹) Final | Epoxy Conv. (4h) |
---|---|---|---|---|
Dimethylbenzylamine | 90 | 0.0125 | 0.0018 | 85% |
Triphenylphosphine | 100 | 0.0153 | 0.0021 | 92% |
Tetramethylammonium | 110 | 0.0187 | 0.0012 | 78% |
Hybridization is monitored via epoxy equivalent weight (EEW) measurements and FT-IR spectroscopy, tracking oxirane peak reduction at 915 cm⁻¹. Optimal performance occurs at 4–5 hours reaction time, balancing epoxy group retention (>0.2 eq/kg) and acrylate functionality [2] [10].
Solvent-free synthesis addresses viscosity challenges and eliminates purification steps. Key approaches include:
A critical breakthrough involves polyoxypropyleneglycol modification, where 5–15% PPG incorporation reduces viscosity by 40–60% while maintaining acrylate functionality. The reaction employs triphenyl phosphite (0.2–0.8 wt%) as a condensation catalyst at 80–100°C, achieving >95% conversion in <4 hours [10].
Table 3: Solvent-Free Process Parameters
Parameter | Standard Process | Optimized Process | Performance Gain |
---|---|---|---|
Viscosity (mPa·s) | 700–1200 | 300–400 | 50–60% reduction |
Reaction Time (hrs) | 5–6 | 3–4 | 30–40% reduction |
Acrylate Conversion | 92–95% | 97–99% | 3–5% increase |
Filler Loading Capacity | 40–50 wt% | 60–70 wt% | 20–30% increase |
Non-isothermal kinetics demonstrate an autocatalytic profile, with the maximum polymerization rate occurring at 30–40% conversion. Differential scanning calorimetry (DSC) reveals a reaction exotherm of 280–320 J/g, controllable through staged temperature protocols [5].
Regioselectivity challenges arise from:
Chromatographic separation (silica gel columns with ethyl acetate/hexane eluents) isolates the symmetric 4,4'-diacryloyloxy derivative from mono-functionalized isomers. Reaction condition optimization minimizes byproducts:
Advanced analytical characterization employs:
Process analytical technology (PAT) enables real-time isomer monitoring, allowing reaction quenching at >99% target isomer content. This precision is critical for achieving uniform polymer networks in high-performance applications [5] [10].
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